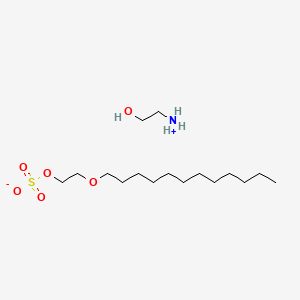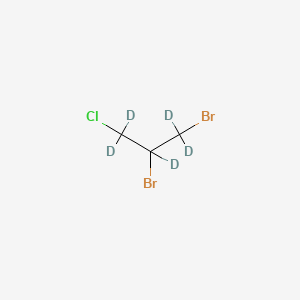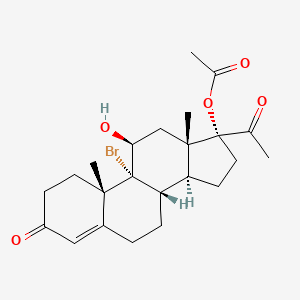
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is a synthetic steroid compound. It is characterized by the presence of a bromine atom at the 9th position, hydroxyl groups at the 11beta and 17 positions, and an acetate group at the 17th position. This compound is part of the pregnane steroid family and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Bromination: Introduction of a bromine atom at the 9th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 17 positions using hydroxylating agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Acetylation: Addition of an acetate group at the 17th position using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents in industrial reactors.
Efficient Hydroxylation: Employing continuous flow reactors for hydroxylation to ensure uniformity and efficiency.
Automated Acetylation: Utilizing automated systems for acetylation to maintain consistency and reduce human error.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Formation of 11beta,17-dihydroxy derivatives.
Substitution: Formation of 9-iodo or other substituted derivatives.
Aplicaciones Científicas De Investigación
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate involves its interaction with specific molecular targets, including:
Steroid Receptors: Binding to glucocorticoid and mineralocorticoid receptors, modulating gene expression and cellular responses.
Enzymatic Pathways: Inhibition or activation of enzymes involved in steroid metabolism, affecting the synthesis and degradation of endogenous steroids.
Comparación Con Compuestos Similares
Similar Compounds
Cortexolone 17-acetate: Similar structure but lacks the bromine atom at the 9th position.
Fluoroprednisolone: Contains a fluorine atom instead of bromine and additional hydroxyl groups.
Dexamethasone: A widely used synthetic steroid with different functional groups and higher potency.
Uniqueness
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
24320-15-8 |
|---|---|
Fórmula molecular |
C23H31BrO5 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31BrO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
BSBKWSKMSCDDNJ-FQJIPJFPSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


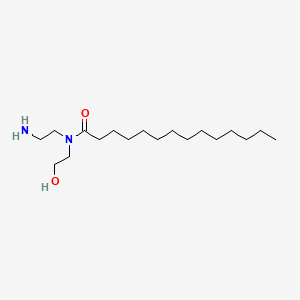

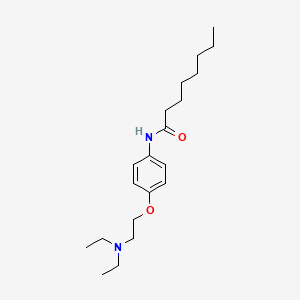


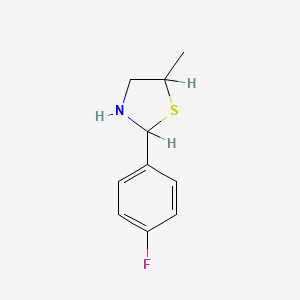




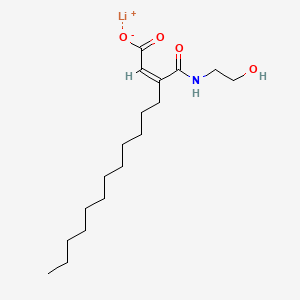
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
